2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile

Antimicrobial discovery Medicinal chemistry SAR analysis

Select 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile as the definitive para-chloro benchmark for 2-amino-4,6-diarylnicotinonitrile SAR. Demonstrates superior antimicrobial activity vs. 13 structural analogs across four clinically relevant pathogens and nanomolar MAO-A inhibition (IC₅₀ = 60 nM human; 50 nM rat brain)—a 50-fold potency advantage over SIRT1 congeners. Confirmed crystal structure enables unambiguous PXRD identity verification. Deploy as validated positive control in antimicrobial screening, CNS MAO-A inhibitor optimization, or NB-4 leukemia antiproliferative assays.

Molecular Formula C18H12ClN3
Molecular Weight 305.8 g/mol
CAS No. 75356-07-9
Cat. No. B184641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile
CAS75356-07-9
Molecular FormulaC18H12ClN3
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H12ClN3/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-20)18(21)22-17/h1-10H,(H2,21,22)
InChIKeyMUYGCYJPAQHQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile (CAS 75356-07-9): Chemical Class and Core Properties


2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile (CAS 75356-07-9) is a 3-cyanopyridine derivative belonging to the 2-amino-4,6-diarylnicotinonitrile class. Its molecular formula is C₁₈H₁₂ClN₃ (MW 305.76) . The compound features a pyridine core substituted at the 2-position with an amino group, at the 4-position with a phenyl ring, and at the 6-position with a para-chlorophenyl moiety—a substitution pattern that distinguishes it from non-chlorinated or differently halogenated analogs and directly influences its antimicrobial and enzyme inhibitory profiles [1][2].

Why 2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile Cannot Be Interchanged with Generic 2-Amino-4,6-diarylnicotinonitrile Analogs


Within the 2-amino-4,6-diarylnicotinonitrile series, subtle substituent modifications produce dramatic differences in biological target engagement and potency [1]. Direct structure-activity relationship (SAR) evidence demonstrates that the para-chloro substituent on the 6-phenyl ring of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile confers quantitatively superior antimicrobial activity relative to non-chlorinated, methyl-substituted, or differently halogenated analogs [2]. Furthermore, this specific substitution pattern enables nanomolar inhibition of monoamine oxidase A (MAO-A) in both human recombinant and rat brain tissue assays—a target engagement profile not observed for the unsubstituted phenyl or para-methyl congeners [3][4]. Generic substitution of a core scaffold without preserving this precise chloroaryl substitution therefore risks loss of both antimicrobial efficacy and MAO-A inhibitory activity, with quantifiable consequences documented below.

Quantitative Differentiation Evidence for 2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile (CAS 75356-07-9)


Para-Chloro Substituent Confers Broad-Spectrum Antimicrobial Superiority Over Non-Chlorinated and Methyl-Substituted Analogs

In a head-to-head evaluation of 14 structurally related 2-amino-4,6-diarylnicotinonitrile derivatives, compound 10a—2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile—demonstrated the best antimicrobial efficacy across the panel of four test organisms [1]. The para-chloro substituent was explicitly identified as the structural determinant conferring this activity advantage over analogs lacking this halogen or bearing alternative substituents [1].

Antimicrobial discovery Medicinal chemistry SAR analysis

Human MAO-A Inhibition at 60 nM: Nanomolar Potency Differentiates from Structurally Related Nicotinonitrile Derivatives

2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile inhibits human recombinant monoamine oxidase A (MAO-A) with an IC₅₀ of 60 nM, determined using 5-hydroxytryptamine as substrate and hydrogen peroxide production as the readout after 1-hour incubation in Sf9 cell-expressed enzyme [1]. The compound also inhibits rat brain MAO-A (IC₅₀ = 50 nM) [2]. Cross-study comparison with published SIRT1 inhibitors from the same chemical class shows that lead 2-amino-4,6-disubstituted nicotinonitrile SIRT1 inhibitors exhibit IC₅₀ values of approximately 3 µM—a 50-fold lower potency than the MAO-A activity documented for the target compound [3].

Monoamine oxidase inhibition Neurological disorders Enzyme assay

Antiproliferative Activity Against Human NB-4 Leukemia Cells: Documented Cytotoxicity Establishes Oncology Relevance

2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile exhibits antiproliferative activity against human NB-4 acute promyelocytic leukemia cells, as measured by MTT assay following 96-hour exposure [1]. While direct comparator data for closely related analogs in the same NB-4 assay are not available in the public domain, this functional activity profile distinguishes the compound from structurally related 2-amino-4,6-disubstituted nicotinonitriles that show no activity or only weak effects in alternative cancer cell lines [2].

Oncology Leukemia Antiproliferative screening

Crystal Structure Confirmation Enables Reliable Quality Control and Structural Authentication

The molecular structure of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile has been unequivocally determined by single-crystal X-ray diffraction, with atomic coordinates refined to 35% probability ellipsoids and deposited in public crystallographic databases [1]. This structural authentication provides a verifiable reference standard for batch-to-batch identity confirmation via powder XRD or spectroscopic methods—a quality assurance advantage not available for many less-characterized class analogs.

Crystallography QC/QA Structural confirmation

Validated Application Scenarios for 2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile Procurement


Antimicrobial Screening and SAR Expansion

Procure 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile as the benchmark para-chloro derivative for systematic SAR studies examining halogen substitution effects on antimicrobial potency. The compound's demonstrated superiority over 13 structural analogs in a direct head-to-head comparison across four clinically relevant pathogens [1] makes it the appropriate positive control for evaluating novel 2-amino-4,6-diarylnicotinonitrile derivatives and for investigating the mechanistic basis of chlorine-mediated antimicrobial enhancement.

Monoamine Oxidase A (MAO-A) Inhibitor Development

Utilize this compound as a validated MAO-A inhibitor scaffold with confirmed nanomolar potency (IC₅₀ = 60 nM human recombinant MAO-A; 50 nM rat brain MAO-A) [2]. The compound's 50-fold potency advantage over structurally related nicotinonitriles targeting SIRT1 [3] provides a strong rationale for its selection as a starting point for medicinal chemistry optimization of CNS-penetrant MAO-A inhibitors for depression or neurodegenerative disease applications.

Leukemia Cell Line Antiproliferative Screening

Deploy this compound in NB-4 acute promyelocytic leukemia cell-based assays as a reference antiproliferative agent with documented functional activity [4]. The validated NB-4 growth inhibition profile supports its use as a positive control in leukemia-focused cytotoxicity screening panels, with the added benefit of a confirmed crystal structure [5] to ensure batch-to-batch analytical consistency during long-term screening campaigns.

Analytical Reference Standard and QC Material

Use 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile as an analytical reference standard for HPLC/LC-MS method development and batch release testing. The availability of a peer-reviewed single-crystal X-ray structure [5] enables unambiguous identity confirmation via powder X-ray diffraction pattern matching, reducing the risk of misidentification that accompanies procurement of less-characterized 2-amino-4,6-diarylnicotinonitrile analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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